molecular formula C11H6F3NO2 B1387719 6-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 71082-45-6

6-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1387719
CAS No.: 71082-45-6
M. Wt: 241.17 g/mol
InChI Key: VXSPVHGBXKWWCX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)quinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as cholesteryl ester transfer protein (CETP), which is involved in lipid metabolism . The interaction with CETP leads to the inhibition of its activity, thereby affecting the transfer of cholesteryl esters between lipoproteins. Additionally, this compound has been found to interact with other biomolecules, including various proteins involved in cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, and glucose metabolism . By affecting these pathways, this compound can alter cell function and behavior, potentially leading to therapeutic benefits in certain diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of target enzymes, such as CETP, and inhibits their activity by preventing substrate binding or catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under standard laboratory conditions, but its degradation products and their effects on cells are still being investigated . Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues can affect its overall pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its activity and function .

Properties

IUPAC Name

6-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSPVHGBXKWWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652885
Record name 6-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-45-6
Record name 6-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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